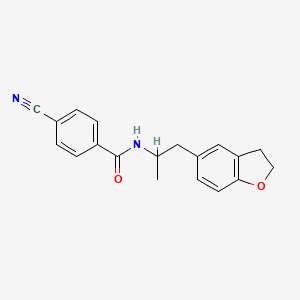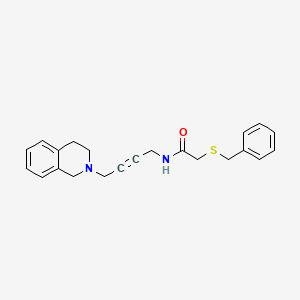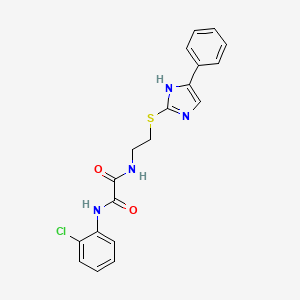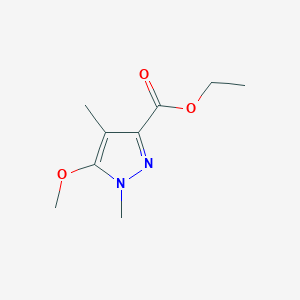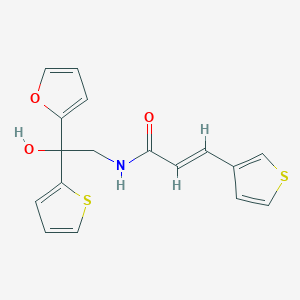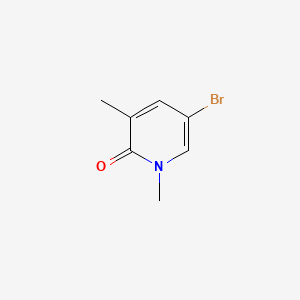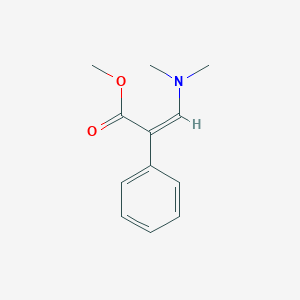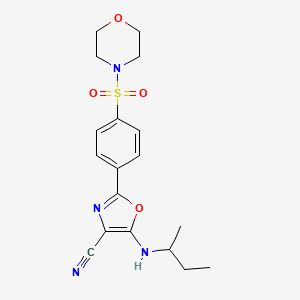
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been widely studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.
Scientific Research Applications
Synthesis and Properties
- The synthesis and properties of oxazole derivatives, including compounds similar to "5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile," have been extensively studied. These studies focus on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with various substituents, demonstrating the compounds' potential for further chemical transformations and applications in drug development (Chumachenko et al., 2014).
Reactivity with Hydrazine Hydrate
- The interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate has been investigated, revealing insights into the compounds' reactivity and the formation of novel structures. This research could inform the development of new chemical entities with potential pharmaceutical applications (Chumachenko et al., 2014).
Potential for Anticancer Research
- Synthesis and characterization of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown promising anticancer activities in vitro. These compounds displayed significant growth inhibitory and cytostatic activities against a variety of cancer cell lines, suggesting their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Mechanistic Insights and New Reactions
- Studies on the reaction of polychlorinated enamidonitrile with amines, including morpholine, have led to the formation of cyanooxazoles, providing insights into novel synthetic routes and mechanisms. This research enhances the understanding of oxazole chemistry and its potential applications in synthesizing bioactive molecules (Pil'o et al., 2002).
properties
IUPAC Name |
5-(butan-2-ylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-13(2)20-18-16(12-19)21-17(26-18)14-4-6-15(7-5-14)27(23,24)22-8-10-25-11-9-22/h4-7,13,20H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGNBPGHUQUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)
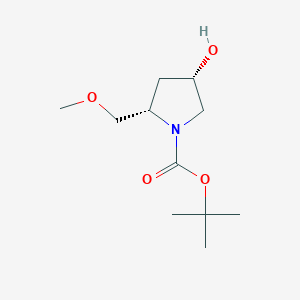
![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)
![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)
![1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2401816.png)

